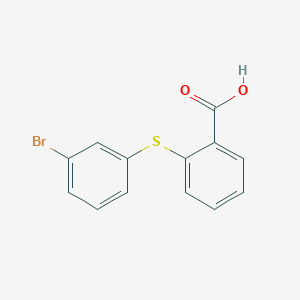










|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[CH:3]=1.[C:9]([OH:18])(=[O:17])[C:10]1[C:11](=[CH:13][CH:14]=[CH:15][CH:16]=1)[SH:12].N1C2C(=CC=CC=2)C=CC=1.Cl>N1C=CC=CC=1>[Br:8][C:4]1[CH:3]=[C:2]([S:12][C:11]2[CH:13]=[CH:14][CH:15]=[CH:16][C:10]=2[C:9]([OH:18])=[O:17])[CH:7]=[CH:6][CH:5]=1
|


|
Name
|
|
|
Quantity
|
0.758 mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=CC=C1)Br
|
|
Name
|
|
|
Quantity
|
0.303 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=1C(S)=CC=CC1)(=O)O
|
|
Name
|
cuprous oxide
|
|
Quantity
|
25.9 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
heated in an oil bath at 200° C. to 210° C. for three hours
|
|
Duration
|
3 h
|
|
Type
|
CUSTOM
|
|
Details
|
remains constant at 145° C
|
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture is then poured into 1500 cc
|
|
Type
|
FILTRATION
|
|
Details
|
The oily solid is filtered
|
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in 750 cc
|
|
Type
|
FILTRATION
|
|
Details
|
this solution is filtered through celite
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted three times with ether
|
|
Type
|
FILTRATION
|
|
Details
|
the resulting grayish solid filtered
|
|
Type
|
WASH
|
|
Details
|
washed well with water
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
CUSTOM
|
|
Details
|
The crude yield
|
|
Type
|
CUSTOM
|
|
Details
|
obtained
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC=1C=C(C=CC1)SC1=C(C(=O)O)C=CC=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |